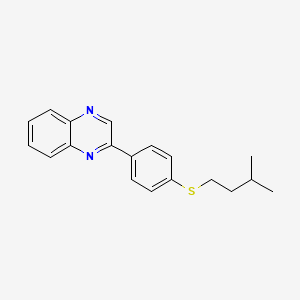
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives can be synthesized through the condensation of ortho-diamines with 1,2-diketones. For the specific compound Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-, the synthesis involves the reaction of 2-(4-((3-methylbutyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of halogenated quinoxalines.
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new pharmaceuticals for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Cinnoline: Features a benzene ring fused to a pyridazine ring.
Uniqueness
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
53066-83-4 |
|---|---|
Molekularformel |
C19H20N2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[4-(3-methylbutylsulfanyl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H20N2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)19-13-20-17-5-3-4-6-18(17)21-19/h3-10,13-14H,11-12H2,1-2H3 |
InChI-Schlüssel |
XXLSSFGQENJRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


germane](/img/structure/B14645752.png)
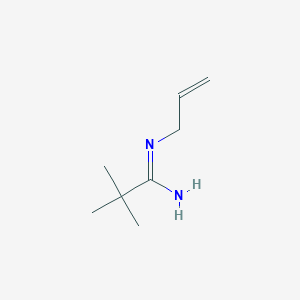
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

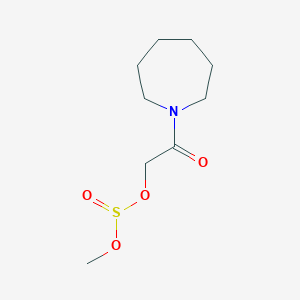


![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

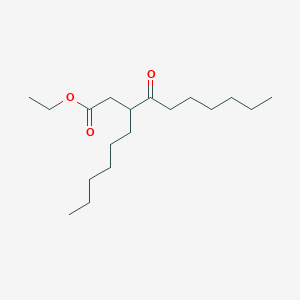
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
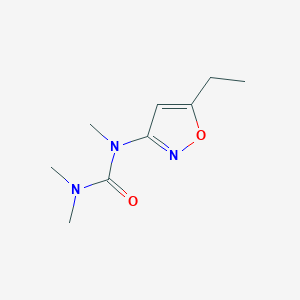
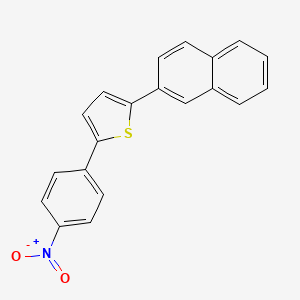
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
